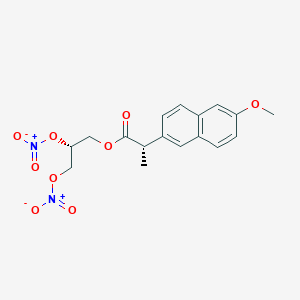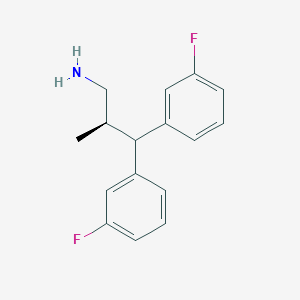![molecular formula C27H25N5O2 B10837914 1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RS-66252 is a small molecule drug initially developed by Roche Palo Alto LLC. It functions as an angiotensin II receptor type 1 antagonist, primarily targeting the angiotensin I receptor. This compound was explored for its potential therapeutic applications in treating nervous system diseases, including Alzheimer’s disease and hypertension .
Méthodes De Préparation
The synthetic routes and reaction conditions for RS-66252 are not extensively documented in publicly available sources. the preparation of similar angiotensin II receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with the use of advanced techniques like high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
RS-66252, as an angiotensin II receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones, thereby modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying angiotensin II receptor antagonists, RS-66252 can help in understanding the structure-activity relationships and optimizing the design of new therapeutic agents.
Biology: RS-66252’s role in modulating the angiotensin I receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor in biological systems.
Medicine: The compound’s potential therapeutic applications in treating hypertension and cognitive disorders like Alzheimer’s disease have been explored, although its development was eventually discontinued
Mécanisme D'action
RS-66252 exerts its effects by antagonizing the angiotensin I receptor, thereby inhibiting the action of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By blocking this receptor, RS-66252 can reduce vasoconstriction, decrease blood pressure, and potentially improve cognitive function in conditions like Alzheimer’s disease. The molecular targets and pathways involved include the renin-angiotensin system and related signaling pathways .
Comparaison Avec Des Composés Similaires
RS-66252 is similar to other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. RS-66252’s uniqueness lies in its specific structural features and its initial exploration for treating cognitive disorders, which is less common among other angiotensin II receptor antagonists .
List of Similar Compounds:
- Losartan
- Valsartan
- Irbesartan
Propriétés
Formule moléculaire |
C27H25N5O2 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
1-butyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C27H25N5O2/c1-2-3-16-32-23-11-7-6-10-22(23)25(27(33)34)24(32)17-18-12-14-19(15-13-18)20-8-4-5-9-21(20)26-28-30-31-29-26/h4-15H,2-3,16-17H2,1H3,(H,33,34)(H,28,29,30,31) |
Clé InChI |
LGRDYINVULLPLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)
![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)

![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B10837875.png)
![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)

![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)